2'-Bromo-3'-fluoro-6'-hydroxyacetophenone
Description
Significance of Substituted Acetophenone (B1666503) Derivatives in Organic Synthesis and Medicinal Chemistry
Substituted acetophenones are foundational materials in the synthesis of a wide array of more complex molecules. wisdomlib.org They serve as precursors for the creation of various heterocyclic compounds, such as pyrazoles and chalcones. wisdomlib.org In medicinal chemistry, the acetophenone scaffold is a common feature in many biologically active compounds. The versatility of the ketone functional group allows for a multitude of chemical transformations, enabling the construction of diverse molecular architectures. nih.gov The introduction of substituents onto the phenyl ring is a key strategy for modulating the pharmacological profile of these molecules. rasayanjournal.co.in
Overview of Bromine and Fluorine Substitutions on Aromatic Systems and Their Research Implications
The incorporation of bromine and fluorine atoms onto an aromatic ring has profound effects on the molecule's properties. Fluorine, being the most electronegative element, exerts a strong inductive effect, which can significantly alter the acidity of nearby protons and the reactivity of the aromatic ring. stackexchange.com The presence of fluorine can also enhance a molecule's metabolic stability and membrane permeability, properties that are highly desirable in drug design. nih.gov
Bromine, while also a halogen, offers a different set of properties. Its larger size and ability to participate in halogen bonding can influence the solid-state packing of molecules and their interactions with biological targets. researchgate.net In synthetic chemistry, bromine is an excellent leaving group, making it a valuable handle for cross-coupling reactions and other transformations.
The combined presence of both bromine and fluorine on an aromatic ring can lead to unique electronic and steric properties, offering a powerful tool for the design of novel compounds with tailored characteristics. researchgate.net
Positioning of 2'-Bromo-3'-fluoro-6'-hydroxyacetophenone within the Broader Research Landscape of Acetophenone Analogues
This compound is a multi-functionalized acetophenone derivative that combines the features of bromine and fluorine substitution with the presence of a hydroxyl group. This specific arrangement of substituents suggests its potential utility in several areas of chemical research. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and binding to biological targets. The bromine atom provides a site for further synthetic modification, while the fluorine atom modulates the electronic properties of the aromatic ring.
This compound can be viewed as a valuable intermediate for the synthesis of more complex molecules, particularly those of interest in medicinal chemistry and materials science. Its structure is indicative of a molecule designed for further elaboration, with each functional group offering a potential site for chemical reaction.
Interactive Data Table of Related Acetophenone Derivatives
The following table provides data on compounds structurally related to this compound, illustrating the influence of different substituents on their physical properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Bromo-3'-hydroxyacetophenone | 2491-37-4 | C₈H₇BrO₂ | 215.04 | 70-74 |
| 2-Bromo-3'-fluoroacetophenone | 53631-18-8 | C₈H₆BrFO | 217.04 | 33-37 |
| 2-Bromo-2'-hydroxyacetophenone | 2491-36-3 | C₈H₇BrO₂ | 215.04 | 44-48 |
Data sourced from various chemical suppliers and databases. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromo-3-fluoro-6-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)7-6(12)3-2-5(10)8(7)9/h2-3,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYPRLPPVXNCOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Br)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 2 Bromo 3 Fluoro 6 Hydroxyacetophenone
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom attached to the aromatic ring is a key site for functionalization. While direct nucleophilic aromatic substitution (SNAr) on aryl halides typically requires strong activation by electron-withdrawing groups, the electronic profile of 2'-Bromo-3'-fluoro-6'-hydroxyacetophenone makes such reactions challenging. The presence of the strongly electron-donating hydroxyl group at the ortho position deactivates the ring for traditional SNAr pathways.
However, the bromine atom can be effectively replaced through metal-catalyzed nucleophilic substitution reactions, such as the Ullmann condensation. These reactions allow for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds under conditions that are more suitable for this substituted aromatic system. For instance, coupling with amines, phenols, or thiols can be achieved, typically requiring a copper catalyst and elevated temperatures.
| Nucleophile | Reagent Example | Potential Product Structure | Reaction Type |
| Amine | Aniline | 2'-(Phenylamino)-3'-fluoro-6'-hydroxyacetophenone | Ullmann Condensation |
| Alkoxide | Sodium Methoxide | 3'-Fluoro-6'-hydroxy-2'-methoxyacetophenone | Ullmann Condensation |
| Thiolate | Sodium Thiophenolate | 3'-Fluoro-6'-hydroxy-2'-(phenylthio)acetophenone | Ullmann-type Reaction |
Transformations and Derivatizations of the Hydroxyl Functional Group
The phenolic hydroxyl group is a versatile handle for a variety of chemical transformations, including oxidation, etherification, and esterification. Its acidity and nucleophilicity are central to its reactivity.
The oxidation of the phenolic hydroxyl group in this compound can lead to various products depending on the oxidant and reaction conditions. Phenols are susceptible to oxidation, which can yield quinone-type structures or polymeric materials. Due to the substitution pattern of the aromatic ring, the formation of a simple benzoquinone is not straightforward. Milder oxidizing agents are generally required to achieve selective transformations without leading to decomposition or complex product mixtures. Reagents such as Fremy's salt (potassium nitrosodisulfonate) or certain metal-based oxidants could potentially be employed for controlled oxidation.
Etherification and esterification are common and high-yielding derivatizations for phenolic hydroxyl groups.
Etherification: The hydroxyl group can be converted to an ether via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) with a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. This method allows for the introduction of a wide range of alkyl or substituted alkyl groups at the 6'-position.
Esterification: The synthesis of phenyl esters is readily accomplished by reacting the hydroxyl group with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. This reaction converts the hydroxyl group into an ester functionality, modifying the electronic and physical properties of the molecule.
| Reaction Type | Reagent | Base | Product Class |
| Etherification | Methyl Iodide | K₂CO₃ | Aryl Methyl Ether |
| Etherification | Benzyl (B1604629) Bromide | NaH | Aryl Benzyl Ether |
| Esterification | Acetyl Chloride | Pyridine | Aryl Acetate (B1210297) Ester |
| Esterification | Benzoyl Chloride | Triethylamine | Aryl Benzoate Ester |
Carbon-Carbon Coupling Reactions for Further Functionalization
The carbon-bromine bond provides a robust platform for constructing new carbon-carbon bonds, significantly increasing the molecular complexity of the scaffold. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.
The Suzuki-Miyaura coupling is a highly effective method for forming a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This reaction is known for its functional group tolerance, though the presence of the ortho-hydroxyl group may necessitate careful selection of reaction conditions or a protection strategy to prevent interference with the catalytic cycle. A variety of aryl, heteroaryl, vinyl, and even alkyl groups can be introduced at the 2'-position using this methodology.
The general catalytic cycle involves three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.
| Boronic Acid/Ester | Catalyst/Ligand System | Base | Expected Product Type |
| Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Biphenyl Derivative |
| Vinylboronic Acid Pinacol Ester | PdCl₂(dppf) | K₃PO₄ | Styrenyl Derivative |
| Methylboronic Acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene Derivative |
| Thiophene-2-boronic Acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Heteroaryl Derivative |
Barbier-type reactions involve the in situ generation of an organometallic reagent in the presence of an electrophile. In the context of this compound, this reactivity can be considered in two ways:
Reaction at the Ketone: The acetyl group's carbonyl carbon is electrophilic and can serve as the substrate in a Barbier reaction. For example, reacting the molecule with an alkyl or allyl halide in the presence of a metal such as zinc, magnesium, or indium would generate an organometallic species that immediately adds to the ketone, yielding a tertiary alcohol. The success of this reaction often depends on the metal used, as some are more tolerant of the acidic phenolic proton than others.
Reaction involving the Aryl Bromide: The aryl bromide itself could be used to generate an organometallic reagent. However, the direct formation of a Grignard or organolithium reagent is incompatible with the acidic hydroxyl group, which would quench the reagent. Therefore, a protection-deprotection sequence would be required. The hydroxyl group could be protected (e.g., as a methoxymethyl ether), followed by metal-halogen exchange or metal insertion to form an organometallic intermediate. This intermediate could then be reacted with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) before deprotection to reveal the derivatized product.
Cyclization Reactions and Heterocycle Formation Utilizing the Acetophenone (B1666503) Core
The unique structural arrangement of this compound, featuring a bromoacetyl group, a phenolic hydroxyl group, and halogen substitutions on the aromatic ring, makes it a versatile precursor for the synthesis of various heterocyclic compounds. The reactivity of its core functional groups allows for a range of cyclization reactions, leading to the formation of important scaffolds in medicinal and materials chemistry.
Synthesis of Thiazole (B1198619) Derivatives from Bromoacetophenones
The synthesis of thiazole rings from α-haloketones is a well-established and fundamental reaction in heterocyclic chemistry, most notably through the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a compound containing a thioamide functional group, such as thiourea (B124793), thioamides, or thiosemicarbazones. nih.govnih.gov
For this compound, the bromoacetyl moiety serves as the key electrophilic component. The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide onto the α-carbon bearing the bromine atom, leading to the displacement of the bromide ion. mdpi.com This is followed by an intramolecular condensation between the nitrogen atom of the thioamide and the carbonyl carbon of the acetophenone, which, after dehydration, results in the formation of the five-membered thiazole ring. mdpi.com
This reaction allows for the introduction of various substituents onto the resulting thiazole ring, depending on the choice of the thioamide-containing reactant. For instance, reacting this compound with thiourea would yield a 2-aminothiazole (B372263) derivative. The general scheme for this synthesis is a cornerstone for creating diverse libraries of thiazole-containing compounds. researchgate.netfabad.org.tr
| Reactant 1 (Key Functional Group) | Reactant 2 (Thioamide Source) | Resulting Heterocycle | Key Reaction Type |
|---|---|---|---|
| This compound (α-Bromo Ketone) | Thiourea | 2-Amino-4-(2-bromo-3-fluoro-6-hydroxyphenyl)thiazole | Condensation/Cyclization |
| This compound (α-Bromo Ketone) | Thiosemicarbazones | 2-Hydrazinylthiazole derivatives | Condensation/Cyclization |
| This compound (α-Bromo Ketone) | Generic Thioamide (R-CSNH₂) | 2-Substituted-4-(2-bromo-3-fluoro-6-hydroxyphenyl)thiazole | Condensation/Cyclization |
Formation of Pyrazine (B50134) Derivatives from Acetophenone Precursors
Pyrazine rings, six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 4, can be synthesized through the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. researchgate.net While this compound is not a 1,2-dicarbonyl itself, it can serve as a precursor. For instance, self-condensation of α-haloketones under basic conditions can lead to the formation of a dihydropyrazine (B8608421) intermediate, which can then be oxidized to the aromatic pyrazine. gla.ac.uk
This dimerization would involve two molecules of this compound, ultimately forming a symmetrically substituted 2,5-diphenylpyrazine (B189496) derivative. Alternatively, the α-bromo ketone can first be converted to an α-amino ketone, which can then undergo controlled dimerization and oxidation to yield the pyrazine product. nih.gov General synthetic approaches for pyrazine often involve the condensation of a 1,2-dicarbonyl with a 1,2-diaminoethane, followed by oxidation. researchgate.net
| Precursor Type | Typical Reagents | Key Intermediate | Resulting Heterocycle |
|---|---|---|---|
| α-Haloketone (e.g., this compound) | Base or Ammonia | α-Amino ketone / Dihydropyrazine | Substituted Pyrazine |
| 1,2-Dicarbonyl Compound | 1,2-Diaminoethane | Dihydropyrazine | Substituted Pyrazine |
Synthesis of Flavone (B191248) and Chromone (B188151) Scaffolds from Hydroxyacetophenones
The 6'-hydroxyacetophenone structure is a classic starting point for the synthesis of flavones and chromones, which are important classes of naturally occurring polyphenolic compounds. scispace.com The presence of the hydroxyl group ortho to the acetyl group in this compound is critical for these cyclization reactions.
One common route is the Claisen-Schmidt condensation of the hydroxyacetophenone with an aromatic aldehyde in the presence of a base to form a 2'-hydroxychalcone (B22705) intermediate. innovareacademics.in This chalcone (B49325) can then undergo oxidative cyclization, often using reagents like iodine in dimethyl sulfoxide (B87167) (DMSO), to yield the corresponding flavone. scispace.com
Another prominent method is the Baker-Venkataraman rearrangement. In this procedure, the phenolic hydroxyl group of the hydroxyacetophenone is first acylated with an aromatic acyl chloride. The resulting ester is then treated with a base (e.g., potassium hydroxide) to induce an intramolecular rearrangement, forming a 1,3-diketone. orgsyn.org Subsequent acid-catalyzed cyclization and dehydration of this diketone afford the flavone scaffold. orgsyn.orgorganic-chemistry.org
| Method | Key Functional Group | Key Reagents | Key Intermediate | Resulting Scaffold |
|---|---|---|---|---|
| Claisen-Schmidt Condensation & Cyclization | o-Hydroxyacetophenone | Aromatic aldehyde, Base (e.g., KOH), Oxidizing agent (e.g., I₂/DMSO) | 2'-Hydroxychalcone | Flavone |
| Baker-Venkataraman Rearrangement | o-Hydroxyacetophenone | Aromatic acyl chloride, Base (e.g., KOH), Acid | 1,3-Diketone | Flavone |
Schiff Base Formation via Condensation Reactions
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). wjpsonline.com The ketone's carbonyl group in this compound can readily react with various primary amines to form the corresponding Schiff base derivatives.
The reaction is generally carried out by refluxing the acetophenone and the amine in a suitable solvent, often with acid catalysis to facilitate the dehydration step. nih.gov This reaction is reversible and proceeds through a carbinolamine intermediate. nih.gov The stability of the resulting Schiff base can be enhanced if the nitrogen atom is connected to an aryl group, due to conjugation. wjpsonline.comarpgweb.com The formation of Schiff bases from 2-hydroxyacetophenone (B1195853) derivatives is a common strategy for synthesizing ligands used in coordination chemistry. mdpi.com
| Reactant 1 (Key Functional Group) | Reactant 2 (Amine) | Reaction Conditions | Resulting Functional Group |
|---|---|---|---|
| This compound (Ketone) | Primary Aliphatic Amine (R-NH₂) | Solvent, Heat, Acid Catalyst | Imine (Schiff Base) |
| This compound (Ketone) | Primary Aromatic Amine (Ar-NH₂) | Solvent, Heat, Acid Catalyst | Imine (Schiff Base) |
| This compound (Ketone) | Chiral Diamines | Anhydrous Ethanol, Reflux | Chiral Schiff Base Ligand |
Investigation of Biological Activities and Molecular Interactions of 2 Bromo 3 Fluoro 6 Hydroxyacetophenone Derivatives and Analogues
Research on Cytotoxic Properties in Select Cellular Models
The cytotoxic potential of brominated acetophenone (B1666503) derivatives has been evaluated against several human tumor cell lines. A study investigating a series of these compounds assessed their effects on breast adenocarcinoma (MCF7), alveolar adenocarcinoma (A549), colorectal adenocarcinoma (Caco2), and prostate adenocarcinoma (PC3) cells using an MTT assay. farmaciajournal.com One particular derivative demonstrated remarkable cytotoxicity across all tested cancer cell lines, with IC50 values below 10 µg/mL in MCF7 and PC3 cells. farmaciajournal.com Notably, this compound exhibited significantly lower cytotoxicity against the normal human breast epithelial cell line MCF12F, suggesting a degree of selectivity for cancer cells. farmaciajournal.com
Another related compound, 2-Bromo-3'-hydroxyacetophenone, has also been identified as a cytotoxic molecule effective in inhibiting cancer cell growth. biosynth.com Its mechanism is linked to the inhibition of the enzyme IDO1, which prevents the conversion of tryptophan to kynurenine (B1673888), ultimately leading to cell death. biosynth.com The cytotoxic effects of this compound were further substantiated by its ability to inhibit cellular interactions with human erythrocytes. biosynth.com
The research extends to organometallic complexes incorporating acetophenone-like structures. For instance, a series of gold(III) complexes were evaluated for their cytotoxic effects against the A2780 human ovarian tumor cell line. All tested gold(III) complexes showed significant cytotoxic activity, with one compound's potency being comparable to the established chemotherapy drug, cisplatin. researchgate.net
Table 1: Cytotoxicity of Brominated Acetophenone Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 Value |
| Brominated Acetophenone Derivative 5c | MCF7 | Breast Adenocarcinoma | < 10 µg/mL |
| Brominated Acetophenone Derivative 5c | PC3 | Prostate Adenocarcinoma | < 10 µg/mL |
| Brominated Acetophenone Derivative 5c | A549 | Alveolar Adenocarcinoma | 11.80 ± 0.89 µg/mL |
| Brominated Acetophenone Derivative 5c | Caco2 | Colorectal Adenocarcinoma | 18.40 ± 4.70 µg/mL |
| Brominated Acetophenone Derivative 5c | MCF12F | Normal Breast Epithelial | > 100 µg/mL |
Source: Data compiled from Farmacia Journal. farmaciajournal.com
Studies on Antimicrobial Activity of Substituted Acetophenones
Substituted acetophenones serve as a foundational structure for synthesizing various derivatives with significant antimicrobial properties. These compounds and their hybrids have been tested against a range of pathogenic bacteria and fungi, demonstrating a broad spectrum of activity.
Derivatives of hydroxyacetophenone have demonstrated notable antibacterial activity. In one study, synthesized hydroxyacetophenone derivatives showed good antibacterial effects against E. coli and K. pneumoniae. core.ac.uk The high activity of one specific compound was attributed to the presence of two free phenol (B47542) hydroxyl groups, a bromine atom, an unsaturated bond, and a thiosemicarbazone fragment. core.ac.uk Similarly, para/meta-substituted acetophenones have shown antimicrobial activity with inhibitory concentrations as low as 246 µM. ossila.com
The synthesis of semicarbazones from substituted acetophenones has also yielded compounds with significant activity against both Gram-positive (Staphylococcus aureus, Bacillus) and Gram-negative (Salmonella typhi, Pseudomonas aeruginosa) bacteria. In another study, novel 2-benzylidene-3-oxobutanamide derivatives were identified as having potent activity against resistant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Multidrug-resistant Acinetobacter baumannii (MDR-Ab). nih.gov One derivative inhibited MRSA growth by 99.4% at a concentration of 2 μg/mL. nih.gov
Hybrid molecules incorporating hydroxyacetophenone have also been explored. A series of hybrids combining 2′-hydroxyacetophenone and N-alkylated thiotetrazole showed a broad spectrum of antibacterial activity, with MIC values ranging from 4 to 128 µg/ml against various clinical isolates. acgpubs.org
Table 2: Antibacterial Activity of Selected Acetophenone Derivatives
| Compound Class | Bacterial Strain | Activity/Result |
| Hydroxyacetophenone Derivatives | E. coli | Good antibacterial activity |
| Hydroxyacetophenone Derivatives | K. pneumoniae | Good antibacterial activity |
| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus-MRSA | 99.4% growth inhibition at 2 µg/mL |
| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Acinetobacter baumannii-MDR | 98.2% growth inhibition at 16 µg/mL |
| Hydroxyacetophenone-tetrazole hybrids | Various clinical isolates | MIC values ranging from 4 to 128 µg/ml |
Source: Data compiled from multiple research articles. core.ac.uknih.govacgpubs.org
The antifungal potential of acetophenone derivatives has also been a subject of investigation. Studies on semicarbazones derived from substituted acetophenones have reported a wide spectrum of antifungal activities. Similarly, research on some aromatic halogenohydroxy acetophenones has shown them to be effective against various fungi. researchgate.net For example, 3,5-dichloro-2,4-dihydroxy acetophenone was found to be a highly effective antifungal agent. researchgate.net
However, not all derivatives exhibit strong antifungal properties. One study reported that while its synthesized hydroxyacetophenone derivatives had good antibacterial action, they demonstrated poor antifungal activity against A. niger and C. albicans. core.ac.uk In contrast, other research has shown that certain acetophenone hybrids containing a 1,2,3-triazole ring possess notable antifungal activity against strains like Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. nih.gov Another study synthesized novel hybrid compounds of 2′-hydroxyacetophenone and N-alkylated thiotetrazole that inhibited all tested fungi with MIC values between 4 and 128 µg/ml. acgpubs.org
Flavonoid derivatives containing bromine have also been synthesized and tested for their antimicrobial properties. In one study, 6-bromo-8-nitroflavone demonstrated inhibitory effects against pathogenic yeasts. nih.gov
Table 3: Antifungal Efficacy of Selected Acetophenone Analogues
| Compound Class | Fungal Strain | Activity/Result |
| Hydroxyacetophenone-tetrazole hybrids | Various clinical isolates | MIC values ranging from 4 to 128 µg/ml |
| 3,5-dichloro-2,4-dihydroxy acetophenone | Various fungi | Effective inhibition |
| Acetophenone-1,2,3-triazole hybrids | Candida albicans | Active |
| Acetophenone-1,2,3-triazole hybrids | Aspergillus fumigatus | Active |
| Acetophenone-1,2,3-triazole hybrids | Trichophyton rubrum | Active |
Source: Data compiled from various scientific publications. acgpubs.orgresearchgate.netnih.gov
Exploration of Anticancer Potential in In Vitro Systems
Derivatives and analogues of 2'-Bromo-3'-fluoro-6'-hydroxyacetophenone, such as chalcones and flavanones, are being actively investigated for their potential as anticancer agents. In vitro studies have focused on their ability to inhibit the growth of cancer cells and to induce programmed cell death, or apoptosis.
Substituted acetophenone analogues have been shown to inhibit the proliferation of various human cancer cell lines. For instance, 2'-hydroxy chalcone (B49325) derivatives were found to be cytotoxic against human colon carcinoma (HCT116) cells. nih.gov Cell cycle analysis revealed that these compounds caused a notable cell cycle arrest in the G2/M phase. nih.gov Similarly, certain flavanone/chromanone derivatives demonstrated potent antiproliferative activity against a panel of five human colon cancer cell lines, with IC50 values for the most active compounds in the range of ~8–30 µM. mdpi.com These compounds also induced significant disturbances in the cell cycle. mdpi.com
The inhibition of key signaling pathways is a common mechanism. 2'-hydroxyflavanone (B191500) was found to inhibit the proliferation of bladder cancer cells in a time- and dose-dependent manner by blocking the AKT/STAT3 signaling pathway. researchgate.net Other studies have shown that prenylated chalcones inhibit the growth of prostate cancer cells by arresting the cell cycle and inhibiting the protein expression of Bloom (BLM) helicase, an enzyme involved in DNA metabolism and genomic stability. mdpi.com In some cancer cells, vitamin C has been shown to inhibit proliferation by targeting the MAPK/ERK and PI3K/AKT pathways. thno.org
Inducing apoptosis in cancer cells is a key strategy for anticancer therapy. Research has shown that brominated compounds can trigger apoptosis. For example, bromophenolic flame retardants like 2,4,6-Tribromophenol (2,4,6-TBP) and pentabromophenol (B1679275) have been shown to induce apoptosis in human peripheral blood mononuclear cells, primarily through the mitochondrial pathway, involving the activation of caspase-9 and caspase-3. mdpi.com
Chalcone derivatives have also been identified as potent inducers of apoptosis. One study found that novel chalcone derivatives induced apoptosis in human cancer cell lines through the generation of reactive oxygen species (ROS). researchgate.net Another investigation into 2'-hydroxy chalcones confirmed they induced apoptosis in over 30% of colon cancer cells. nih.gov The mechanism of action for some synthetic bis-lawsone derivatives in human glioma cells involves inducing both the mitochondrial and extrinsic pathways of apoptosis via ROS generation and caspase activation. plos.org
The process often involves the activation of a cascade of enzymes called caspases. In one study, a novel compound induced apoptosis in MCF-7 breast cancer cells, with a significant increase in both early and late apoptotic cell populations. mdpi.com This was accompanied by cell cycle arrest and was shown to be effective in reducing solid tumor mass in an in vivo model. mdpi.com The generation of ROS appears to be a common mechanism, as it can lead to oxidative stress, lipid peroxidation, and the expression of pro-apoptotic genes like Bax, ultimately causing programmed cell death. phcog.com
Enzyme Inhibition Studies of Acetophenone Derivatives
The therapeutic potential of acetophenone derivatives has been a subject of considerable scientific scrutiny, with numerous studies investigating their interactions with various enzymes implicated in disease pathogenesis. The core structure of acetophenone, a simple aromatic ketone, serves as a versatile scaffold for chemical modifications, leading to a diverse array of analogues with a broad spectrum of biological activities. This section delves into the research findings concerning the inhibitory effects of acetophenone derivatives on several key enzyme targets.
Tyrosine kinases are a large family of enzymes that play a critical role in cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. While direct inhibitory data for this compound on tyrosine kinases is not extensively documented in publicly available research, studies on related acetophenone derivatives, particularly chalcones (which are biosynthetically derived from acetophenones), have demonstrated significant potential.
Research into the structure-activity relationships (SAR) of acetophenone derivatives has provided insights into the features that govern their inhibitory activity. For instance, studies on monosubstituted acetophenone thiosemicarbazones have identified them as potent inhibitors of tyrosinase, a copper-containing enzyme involved in melanin (B1238610) biosynthesis. Although tyrosinase is not a tyrosine kinase, this research highlights the potential of the substituted acetophenone scaffold to interact with enzyme active sites. One study identified several acetophenone thiosemicarbazone derivatives with half-maximal inhibitory concentrations (IC50) below 1 µM, indicating potent inhibition. nih.gov
Table 1: Tyrosinase Inhibitory Activity of Monosubstituted Acetophenone Thiosemicarbazones
| Compound | Substitution Position | IC50 (µM) |
|---|---|---|
| 5 | ortho | < 1 |
| 6 | meta | 0.34 |
| 8 | para | < 1 |
| 9 | para | < 1 |
Data sourced from a study on monosubstituted acetophenone thiosemicarbazones as potent inhibitors of tyrosinase. nih.gov
The electronic properties and steric bulk of the substituents on the acetophenone ring are crucial for determining the inhibitory potency. These findings suggest that appropriately substituted acetophenone derivatives, potentially including those with bromo, fluoro, and hydroxyl groups, could be designed to target the ATP-binding site of various tyrosine kinases.
Topoisomerases are essential enzymes that manage the topological state of DNA, playing vital roles in replication, transcription, and chromosome segregation. They are well-established targets for anticancer drugs. The investigation of acetophenone derivatives as topoisomerase inhibitors has yielded promising results, particularly with chalcone analogues.
Topoisomerase IIα Inhibition:
Chalcones, which contain an acetophenone-derived moiety, have been extensively studied for their anticancer properties, with many exhibiting inhibitory activity against topoisomerase IIα. A comprehensive review of natural and synthetic chalcones highlights their potential as anticancer agents targeting topoisomerase enzymes. nih.gov For example, the natural chalcone millepachine (B2987336) has been shown to inhibit topoisomerase II with an IC50 value of less than 100 µM and induce apoptosis in ovarian cancer cell lines. nih.gov
Furthermore, synthetic modifications of the chalcone scaffold have led to potent topoisomerase II inhibitors. One study on oxiranylmethoxy- and thiiranylmethoxy-retrochalcone derivatives reported that while inactive against topoisomerase I, they were moderate inhibitors of topoisomerase II. nih.gov Notably, one compound from this series demonstrated topoisomerase II inhibition comparable to the well-known anticancer drug etoposide (B1684455) at a concentration of 100 µM. nih.gov
Table 2: Cytotoxic and Topoisomerase II Inhibitory Activity of a Selected Retrochalcone Derivative
| Compound | Cancer Cell Line | Cytotoxicity IC50 (µM) | Topoisomerase II Inhibition |
|---|---|---|---|
| 25 | MCF7 (Breast) | 0.49 ± 0.21 | Comparable to etoposide at 100 µM |
| HCT15 (Colon) | 0.23 ± 0.02 |
Data from a study on oxiranylmethoxy- and thiiranylmethoxy-retrochalcone derivatives. nih.gov
The structure-activity relationship studies within this class of compounds suggest that the substitution pattern on the aromatic rings significantly influences their biological activity.
Topoisomerase IV Inhibition:
While much of the research on acetophenone-related compounds has focused on topoisomerase II, there is also interest in their potential to inhibit bacterial topoisomerases like Topoisomerase IV, a key target for antibacterial agents. Although specific studies on simple acetophenone derivatives are limited, the broader class of flavonoid derivatives, which share some structural similarities with chalcones, has been investigated. For instance, certain glycosylated flavones have been identified as selective inhibitors of E. coli topoisomerase IV. caldic.com This suggests that phenolic scaffolds, in general, can be tailored to target this bacterial enzyme.
Glutathione (B108866) S-transferases (GSTs) are a family of enzymes involved in detoxification by catalyzing the conjugation of glutathione to a wide range of xenobiotic and endogenous compounds. Glutathione S-transferase Omega 1 (GSTO1) is of particular interest due to its role in inflammation and cancer.
The relationship between acetophenones and GSTO1 is multifaceted. Research has shown that GSTO1 catalyzes the reduction of S-(phenacyl)glutathiones to acetophenones, which is a significant step in the detoxification of reactive α-haloketones. nih.gov This metabolic link underscores the interaction between the acetophenone structure and the active site of GSTO1.
While this indicates that acetophenones are products of a GSTO1-catalyzed reaction, studies have also explored the potential for acetophenone derivatives to act as inhibitors of this enzyme. The active site of GSTO1 contains a reactive cysteine residue, which is a target for covalent inhibitors. mdpi.com A study on the GstO1-specific inhibitor C1-27 demonstrated that it effectively suppresses adipocyte differentiation by inhibiting the deglutathionylation activity of GstO1. nih.gov Although C1-27 is not a simple acetophenone, its mechanism of action provides a basis for designing acetophenone-based covalent inhibitors that could target the catalytic cysteine of GSTO1.
Methionine aminopeptidases (MetAPs) are enzymes that cleave the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation and function. MetAP-2, in particular, is a target for anti-angiogenic and anticancer drug development.
While extensive SAR studies on a broad range of acetophenone derivatives as MetAP inhibitors are not widely available, there is evidence linking this chemical class to MetAP inhibition. The discovery and structure-based optimization of novel MetAP-2 inhibitors have highlighted the importance of specific structural features for potent inhibition. nih.gov One study reported a racemic screening hit with an enzymatic IC50 of 150 nM, which was subsequently optimized to achieve a cellular IC50 of 15 nM. nih.gov Although the core scaffold of these inhibitors was not a simple acetophenone, the principles of their interaction with the enzyme's active site, which includes a metal-coordinating motif and occupancy of lipophilic pockets, can inform the design of acetophenone-based inhibitors.
Sphingosine (B13886) kinases (SphK1 and SphK2) are lipid kinases that catalyze the formation of sphingosine-1-phosphate (S1P), a signaling lipid involved in numerous cellular processes, including cell proliferation, survival, and inflammation. The dysregulation of the SphK/S1P signaling pathway is implicated in cancer and inflammatory diseases.
Currently, there is a limited body of research specifically investigating simple acetophenone derivatives as inhibitors of sphingosine kinases. The development of SphK inhibitors has largely focused on other chemical scaffolds. For instance, a potent and selective SphK2 inhibitor was identified with a Ki of 89 nM, but this compound is not an acetophenone derivative. bioworld.com Similarly, studies on selective SphK2 inhibitors have reported cationic amphiphilic small molecules that are structurally distinct from acetophenones. nih.gov While the acetophenone scaffold is versatile, its potential for targeting the ATP or sphingosine binding sites of SphK1 and SphK2 remains an area for future investigation.
Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a crucial role in regulating a wide range of cellular processes, including metabolism, stress resistance, and aging. Activation of SIRT1 is considered a promising therapeutic strategy for age-related diseases.
The most well-known activators of SIRT1 are polyphenolic compounds, such as resveratrol. nih.govresearchgate.net These natural products are structurally different from simple acetophenones. A review of natural phytochemicals as SIRT1 activators focuses on compounds like resveratrol, quercetin, fisetin, and curcumin, none of which are acetophenone derivatives. researchgate.net
While some synthetic SIRT1 activators have been developed, they are also based on different chemical scaffolds, such as thiazole (B1198619) derivatives. mdpi.com The current body of scientific literature does not provide significant evidence to suggest that simple acetophenone derivatives are effective activators of SIRT1. The structural requirements for SIRT1 activation appear to favor more complex polyphenolic structures.
Tyrosinase Inhibition Investigations
Derivatives of 2'-hydroxyacetophenone (B8834), the parent structure of this compound, have been a significant focus of research for their potential as tyrosinase inhibitors. Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for treating hyperpigmentation disorders and for cosmetic skin-lightening applications. The core structure of hydroxyacetophenone is recognized for its ability to interact with the active site of tyrosinase.
Chalcones, which are derivatives of acetophenone, have demonstrated notable in-vitro antityrosinase activity. These compounds can act as competitive inhibitors due to their structural similarity to the natural substrate of tyrosinase. researchgate.net Their mechanism of action is often attributed to the chelation of copper ions within the enzyme's active site. researchgate.netump.edu.my Specifically, the presence of hydroxyl groups on the A ring of the chalcone structure, particularly at the 2' and 4' positions, is considered crucial for potent tyrosinase inhibition. researchgate.net
Studies on various acetophenone derivatives have revealed a range of inhibitory potencies. For instance, 2-hydroxytyrosol has been shown to inhibit mushroom tyrosinase with an IC50 value of 13.0 µmol/L and also demonstrated dose-dependent inhibition of tyrosinase activity in B16 melanoma cell extracts. nih.gov Similarly, gallacetophenone (B154301) has been identified as a potent tyrosinase inhibitor, effectively reducing melanin content in human epidermal melanocytes. nih.gov The inhibitory effect of gallacetophenone is stabilized by hydrophobic interactions and hydrogen bonding within the tyrosinase active site. nih.gov
In a study of acetophenone thiosemicarbazones, several derivatives exhibited half-maximal inhibitory concentrations (IC50) below 1 µM. mdpi.com The position of substituents on the acetophenone ring was found to influence the type of inhibition, with para-substituted derivatives acting as competitive inhibitors and meta- and ortho-substituted compounds showing mixed-type inhibition. mdpi.com This highlights the importance of the substitution pattern in determining the inhibitory mechanism and potency.
The following table summarizes the tyrosinase inhibitory activities of some representative acetophenone derivatives and related compounds.
| Compound/Derivative Class | IC50 Value | Inhibition Type | Source |
| 2-Hydroxytyrosol | 13.0 µmol/L (mushroom tyrosinase) | Not specified | nih.gov |
| Gallacetophenone | Dose-dependent inhibition | Not specified | nih.gov |
| Acetophenone Thiosemicarbazones (e.g., compounds 5, 6, 8, 9) | < 1 µM | Competitive or Mixed | mdpi.com |
| Flavokawain A | 14.20 - 14.38 µM | Not specified | ump.edu.my |
| Flavokawain B | 14.20 - 14.38 µM | Not specified | ump.edu.my |
| 2'-Hydroxy-4'-methoxyacetophenone | 0.60 mmol/L (diphenolase activity) | Mixed | atlantis-press.com |
Modulation of Cellular Pathways and Molecular Targets
While direct evidence for the effect of this compound on signal transduction pathways is not extensively documented, related hydroxyacetophenone derivatives have been shown to modulate cellular signaling. For example, certain 2-hydroxyacetophenone (B1195853) derivatives have been investigated as agonists for liver X receptors (LXR), which are critical regulators of lipid metabolism and inflammation. nih.gov The activation of LXR by these compounds can influence downstream signaling cascades involved in cholesterol homeostasis and inflammatory responses. nih.gov This suggests that the broader class of hydroxyacetophenones has the potential to interact with and modulate key signaling pathways, although specific studies on the bromo- and fluoro-substituted variant are needed to confirm this.
Currently, there is a lack of specific research directly implicating this compound or its close analogues in the interference with microtubule assembly. This area remains a potential avenue for future investigation, as various phenolic compounds have been shown to interact with cytoskeletal components.
Human African trypanosomiasis, caused by the protozoan parasite Trypanosoma brucei, is a significant health concern in sub-Saharan Africa. nih.gov Research into novel therapeutic agents has explored a variety of chemical scaffolds, including derivatives that share structural similarities with acetophenones. Chalcone derivatives, which can be synthesized from acetophenones, have demonstrated potential anti-trypanosomal activities. nih.gov The mechanism of action is thought to involve targeting various molecular pathways within the parasite. nih.gov
Furthermore, studies on thio- and selenosemicarbazones, which can be derived from acetophenones, have shown that these compounds can inhibit the growth of T. brucei. nih.gov The lead compound in one study, a selenosemicarbazone, exhibited an EC50 value of 0.47 μM against the parasite. nih.gov The anti-trypanosomal activity of these compounds is believed to be linked to the inhibition of essential parasitic enzymes, such as cathepsin L-like protease, and the induction of oxidative stress. nih.gov These findings suggest that acetophenone-based structures could serve as a foundation for the development of new treatments for African trypanosomiasis.
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to defective chloride ion transport. nih.gov Pharmacological research in CF focuses on identifying "correctors" that can rescue the function of mutant CFTR proteins. While there is no direct evidence of this compound acting as a CFTR corrector, the general principle of small molecules modulating ion channel function is well-established. nih.gov The development of corrector compounds often involves high-throughput screening of diverse chemical libraries. The potential for hydroxyacetophenone derivatives to act in this capacity would require specific investigation in CF cellular models.
Structure-Activity Relationship (SAR) Analysis in Biological Contexts
The biological activity of 2'-hydroxyacetophenone derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds.
In the context of tyrosinase inhibition, the presence of hydroxyl groups is a key determinant of activity. researchgate.net For chalcone derivatives of acetophenone, hydroxyl groups at the 2' and 4' positions of the A-ring are particularly important for potent inhibition, likely due to their ability to chelate the copper ions in the enzyme's active site. researchgate.net The substitution pattern also affects the type of inhibition, as seen with acetophenone thiosemicarbazones where para-substitution favors competitive inhibition, while ortho- and meta-substitutions lead to mixed-type inhibition. mdpi.com
For antimicrobial and antitumor activities, the introduction of a bromine atom to dihydroxyacetophenone derivatives has been shown to significantly enhance their biological effects. researchgate.net This suggests that halogenation, as seen in this compound, could be a favorable modification for enhancing certain biological activities.
In the development of LXR agonists, the 2-hydroxyacetophenone moiety has been identified as an effective linker between different parts of the molecule, enhancing both potency and selectivity for the LXRβ isoform. nih.gov This indicates that the core acetophenone structure can serve as a versatile scaffold for designing molecules with specific biological targets.
The lipophilicity and the spatial arrangement of the phenyl rings are also critical parameters, as revealed by quantitative structure-activity relationship (QSAR) analyses of related compounds. researchgate.net These factors can influence the compound's ability to cross biological membranes and interact with its target.
Influence of Halogenation Pattern on Biological Efficacy and Selectivity
The specific placement and nature of halogen substituents on the aromatic ring of acetophenone derivatives can significantly modulate their biological activity, efficacy, and selectivity towards specific targets. While research directly investigating this compound is limited, studies on related halogenated and hydroxylated acetophenones provide valuable insights into the structure-activity relationships (SAR).
Halogenation, in general, is a common strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. Halogens can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
For instance, studies on dihydroxyacetophenone derivatives have demonstrated that bromination can lead to significant biological activity. In one study, brominated dihydroxyacetophenone derivatives showed notable antimicrobial and antitumor activities. nih.gov This suggests that the presence of a bromine atom can be a critical determinant for the biological efficacy of this class of compounds.
Furthermore, research on other hydroxyacetophenone derivatives has highlighted the contribution of both a bromine atom and hydroxyl groups to their antibacterial properties. A study investigating various hydroxyacetophenone derivatives found that a compound featuring two free phenol hydroxyl groups and a bromine atom exhibited high antibacterial activity against E. coli and K. pneumoniae. core.ac.uk
The introduction of fluorine, as seen in the subject compound, can have profound effects on a molecule's properties. Fluorine's high electronegativity can alter the acidity of nearby functional groups and influence hydrogen bonding capabilities. researchgate.net While specific data on the 3'-fluoro substitution in this context is not available, the strategic placement of fluorine is a well-established method to fine-tune the electronic and conformational properties of a molecule to optimize its interaction with a biological target.
The combined effect of a 2'-bromo and a 3'-fluoro substitution in the 6'-hydroxyacetophenone scaffold is likely to create a unique electronic and steric environment that dictates its biological profile. The interplay between the electron-withdrawing nature of both halogens and their specific positions relative to the hydroxyl and acetyl groups would be crucial in determining the compound's efficacy and selectivity.
To illustrate the impact of halogenation on biological activity, the following table summarizes the antimicrobial activity of some halogenated hydroxyacetophenone derivatives from a study on this class of compounds.
| Compound | Substitution Pattern | Target Organism | Activity |
| 1 | 2',4'-dihydroxy | E. coli | Moderate |
| 2 | 2',4'-dihydroxy, 5'-bromo | E. coli | High |
| 3 | 2',4'-dihydroxy | K. pneumoniae | Moderate |
| 4 | 2',4'-dihydroxy, 5'-bromo | K. pneumoniae | High |
This table is illustrative and based on findings for related compounds to demonstrate the principle of halogenation's influence. core.ac.uk
Role of the Hydroxyl Group in Receptor Binding and Bioactivity
One of the most significant features of a 2'-hydroxyacetophenone scaffold is the potential for the formation of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the acetyl group. mdpi.com This interaction can lock the molecule into a more planar conformation, which can be crucial for fitting into the binding site of a receptor or enzyme. Such conformational rigidity can reduce the entropic penalty upon binding, potentially leading to higher affinity. nih.gov
The hydroxyl group itself is a classic hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues in a protein's binding pocket. These interactions are fundamental for the specificity and stability of the ligand-receptor complex. mdpi.com The presence and position of hydroxyl groups are often critical for the inhibitory activity of various compounds.
Structure-activity relationship studies of other phenolic compounds, such as flavonoids, have consistently shown that the number and position of hydroxyl groups are critical for their biological activities, including antioxidant and enzyme inhibitory effects. nih.govnih.gov For instance, the presence of hydroxyl groups at specific positions on the aromatic rings of flavonoids is essential for their radical scavenging and enzyme-inhibiting properties. nih.gov
The bioactivity of hydroxyacetophenone derivatives can be significantly influenced by the substitution pattern of the hydroxyl groups. The following table provides examples of the diverse biological activities observed in different hydroxyacetophenone isomers, highlighting the importance of the hydroxyl group's position.
| Compound | Hydroxyl Group Position(s) | Reported Biological Activity |
| Paeonol | 2'-hydroxy, 4'-methoxy | Anti-inflammatory, Analgesic |
| Apocynin | 4'-hydroxy, 3'-methoxy | Anti-inflammatory, Antioxidant |
| 2',4'-Dihydroxyacetophenone | 2',4'-dihydroxy | Antimicrobial |
| 2',6'-Dihydroxyacetophenone | 2',6'-dihydroxy | Antimicrobial |
This table is a compilation of data from general literature on hydroxyacetophenones to illustrate the role of the hydroxyl group. acgpubs.orgresearchgate.net
Advanced Research Techniques and Methodologies Applied to 2 Bromo 3 Fluoro 6 Hydroxyacetophenone Research
Spectroscopic and Spectrometric Characterization Methods for Structural Elucidation
The unambiguous determination of the chemical structure of 2'-Bromo-3'-fluoro-6'-hydroxyacetophenone relies on a combination of spectroscopic and spectrometric methods. Each technique provides unique insights into the molecular architecture of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for mapping the carbon-hydrogen framework. In ¹H NMR, aromatic protons adjacent to the electron-withdrawing bromine and fluorine atoms are expected to resonate downfield, typically in the range of δ 7.8–8.2 ppm. The proton of the hydroxyl group may appear as a broad signal between δ 9.5–10.5 ppm, its chemical shift influenced by hydrogen bonding. In ¹³C NMR, the carbonyl carbon (C=O) is characteristically deshielded, appearing around δ 195–200 ppm. Carbons bonded to the halogen atoms also exhibit significant shifts, with the carbon attached to bromine appearing at approximately δ 125–130 ppm and the carbon attached to fluorine at δ 115–120 ppm.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Key spectral signatures for this compound include a strong absorption band around 1680 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in an acetophenone (B1666503). youtube.com A broad band in the region of 3200–3400 cm⁻¹ confirms the presence of the hydroxyl (O-H) group's stretching vibration.
Mass Spectrometry (MS) : This technique provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (approximately 248 g/mol ). Diagnostic fragment ions may include those corresponding to the loss of a bromine atom ([M-Br]⁺) at m/z 170 and other characteristic fragments like [C₆H₃F(OH)]⁺ at m/z 121.
| Technique | Key Spectral Signatures | Information Provided |
|---|---|---|
| ¹H NMR | Aromatic H: δ 7.8–8.2 ppm; Hydroxyl H: δ 9.5–10.5 ppm | Hydrogen environment and connectivity |
| ¹³C NMR | Carbonyl C: δ 195–200 ppm; C-Br: δ 125–130 ppm; C-F: δ 115–120 ppm | Carbon framework of the molecule |
| IR Spectroscopy | C=O stretch: ~1680 cm⁻¹; O-H stretch: 3200–3400 cm⁻¹ | Identification of functional groups |
| Mass Spectrometry | Molecular ion (M⁺): m/z ~248; Fragment ion ([M-Br]⁺): m/z 170 | Molecular weight and structural fragments |
Chromatographic Separation and Purification Techniques in Synthetic Research
Following synthesis, isolating this compound in high purity is critical for accurate characterization and further studies. Chromatographic techniques are indispensable for this purpose.
Column Chromatography : This is a standard and widely used method for the purification of synthetic compounds. For a molecule like this compound, a silica (B1680970) gel stationary phase is typically employed. The mobile phase, or eluent, is often a mixture of nonpolar and polar solvents, such as a hexane/ethyl acetate (B1210297) gradient, which allows for the separation of the desired product from unreacted starting materials and byproducts. rsc.org
High-Performance Liquid Chromatography (HPLC) : For analytical-scale separation or high-purity isolation, reverse-phase HPLC is a powerful technique. This method can be used for analyzing related compounds like 2-Bromo-3'-chloroacetophenone, using columns such as Newcrom R1 with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like formic acid for mass spectrometry compatibility. sielc.com This technique is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Recrystallization : This is a non-chromatographic purification method effective for crystalline solids. The crude product is dissolved in a suitable hot solvent or solvent mixture, such as ethanol/water, and then allowed to cool slowly. google.com As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. google.com
| Technique | Stationary/Mobile Phase or Solvent | Primary Application |
|---|---|---|
| Column Chromatography | Silica gel; Hexane/Ethyl acetate gradient | Bulk purification of the synthesized compound |
| HPLC | Reverse-phase column; Acetonitrile/Water sielc.com | High-purity analysis and separation |
| Recrystallization | Ethanol/Water mixture google.com | Final purification of the solid product |
In Vitro Biological Assay Design and Execution for Activity Assessment
While specific in vitro studies on this compound are not extensively documented, the broader class of hydroxyacetophenones and their derivatives are frequently evaluated for biological activity. The design of these assays is crucial for determining potential therapeutic or agrochemical applications.
The general approach involves exposing target cells, enzymes, or receptors to the compound and measuring a specific response. For instance, a related compound, 2-Bromo-3'-hydroxyacetophenone, has been shown to be cytotoxic and acts as an inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). biosynth.com An assay to determine this would involve incubating the IDO1 enzyme with its substrate (tryptophan) and the test compound, then measuring the production of the metabolite kynurenine (B1673888) to quantify inhibition. biosynth.com
Derivatives of 2-hydroxyacetophenone (B1195853) have been assessed for their ability to modulate the activity of Liver X receptors (LXR) using GAL-4 luciferase reporter assays in cell lines. nih.gov Furthermore, chromones synthesized from 2-hydroxyacetophenone precursors have been screened for fungicidal activity against pathogens like Sclerotium rolfsii, where the assay measures the inhibition of fungal growth on a solid medium. frontiersin.org
| Assay Type | Biological Target/System | Measured Endpoint | Example from Related Compounds |
|---|---|---|---|
| Enzyme Inhibition Assay | Indoleamine 2,3-dioxygenase 1 (IDO1) | Reduction in metabolite production | Activity of 2-Bromo-3'-hydroxyacetophenone biosynth.com |
| Cell-Based Reporter Assay | Liver X Receptor (LXR) | Change in luciferase activity | Activity of 2-hydroxyacetophenone derivatives nih.gov |
| Antifungal Assay | Fungus (Sclerotium rolfsii) | Inhibition of mycelial growth | Activity of chromone (B188151) derivatives frontiersin.org |
Computational Chemistry Approaches for Mechanistic Insights and Design
Computational chemistry provides powerful tools to predict how a molecule like this compound might behave, guiding further synthesis and testing.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or enzyme. This helps in understanding the basis of molecular recognition. For derivatives of acetophenones and related structures, docking studies have been employed to elucidate binding interactions with various enzymes. For example, docking has been used to clarify how 2,4-dihydroxyacetophenone derivatives bind to the active sites of phosphodiesterases (PDE-1 and -3). nih.gov Similarly, docking studies on chromone derivatives, which can be synthesized from acetophenone precursors, have been performed to predict their binding modes within the active sites of cyclooxygenase (COX) enzymes, providing insights into their potential anti-inflammatory activity. mdpi.com These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the compound's biological activity.
QSAR modeling is a computational method that attempts to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. A notable QSAR study was performed on a series of 3-iodochromone derivatives synthesized from 2-hydroxyacetophenones to model their fungicidal activity. frontiersin.org
In this study, various molecular descriptors (physicochemical properties) were calculated for each compound and correlated with their experimentally determined activity (ED₅₀ values). frontiersin.org Three different statistical models were generated: Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). frontiersin.org The MLR model was identified as the most robust, with a high correlation coefficient (r² = 0.943) and strong predictive power. frontiersin.org The study revealed that key descriptors influencing fungicidal activity included DeltaEpsilonC (an electronic parameter), T_2_Cl_6 and T_2_F_6 (element-specific topological indices), and ZCompDipole (the Z-component of the dipole moment). frontiersin.org Such models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs.
| QSAR Model Component | Description | Example from 3-Iodochromone Study frontiersin.org |
|---|---|---|
| Statistical Method | Algorithm used to correlate structure and activity. | Multiple Linear Regression (MLR) was the best model. |
| Model Validation | Assessment of the model's robustness and predictive power. | High correlation (r² = 0.943) and cross-validation (q² = 0.911) coefficients. |
| Key Descriptors | Calculated molecular properties that significantly influence activity. | DeltaEpsilonC, T_2_Cl_6, T_2_F_6, ZCompDipole. |
Future Research Directions and Translational Potential for 2 Bromo 3 Fluoro 6 Hydroxyacetophenone
Development of Novel and Efficient Synthetic Routes
The future synthesis of 2'-Bromo-3'-fluoro-6'-hydroxyacetophenone and its analogs will likely focus on enhancing efficiency, reducing environmental impact, and improving scalability. Traditional methods for producing halogenated and hydroxylated acetophenones can be complex and may require harsh conditions or costly reagents. Future research should explore innovative synthetic strategies to overcome these limitations.
Key areas for development include:
Biocatalysis: The use of enzymes or whole-cell systems to perform specific chemical transformations offers high selectivity under mild conditions. mdpi.com Research into engineered enzymes could facilitate precise halogenation or hydroxylation steps, minimizing the formation of unwanted isomers and simplifying purification.
Flow Chemistry: Continuous flow processes provide better control over reaction parameters such as temperature and mixing, leading to higher yields and improved safety, which is particularly important for large-scale production. worldpharmatoday.com
Rational Design of Derivatives for Enhanced Biological Efficacy and Specificity
The core structure of this compound is an ideal starting point for the rational design of new therapeutic agents. studyraid.com The presence of halogen atoms is particularly significant, as they can form halogen bonds—a type of non-covalent interaction that can enhance binding affinity and selectivity for biological targets. nih.govresearchgate.net
Future design strategies should focus on modifying specific parts of the molecule:
The Acetyl Group: This functional group is a versatile handle for synthesizing a wide range of heterocyclic compounds. For example, α-bromoacetophenones are key precursors for creating thiazole (B1198619) derivatives, which have shown potential as antimicrobial and anti-inflammatory agents. jchemrev.commdpi.comresearchgate.net
The Aromatic Ring: The fluorine and bromine substituents can be strategically positioned to optimize interactions with target proteins. Computational modeling and structure-activity relationship (SAR) studies will be crucial in predicting how modifications to the halogenation pattern or the addition of other functional groups will affect biological activity. nih.gov
The Hydroxyl Group: This group can be modified to improve pharmacokinetic properties or to act as a key hydrogen bond donor in interactions with a biological target.
Table 1: Potential Derivative Classes and Their Biological Targets
| Derivative Class | Synthetic Precursor Moiety | Potential Biological Target/Application |
|---|---|---|
| Thiazoles | 2-Bromoacetyl group | Antimicrobial, Anti-inflammatory (e.g., COX-2 inhibition) |
| Pyrroles | 2-Bromoacetyl group | Tyrosine Kinase Inhibitors, VCP Inhibitors |
| Oxadiazoles | 2-Bromoacetyl group | Anti-inflammatory, Analgesic |
| Triazoles | Acetophenone (B1666503) scaffold | Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors |
Elucidation of Comprehensive Mechanisms of Action at the Molecular Level
Understanding how this compound and its derivatives exert their biological effects is critical for their development as therapeutic agents. A closely related compound, 2-Bromo-3'-hydroxyacetophenone, has been shown to be cytotoxic to cancer cells by competitively inhibiting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). biosynth.com This enzyme is involved in tryptophan metabolism, and its inhibition leads to cancer cell death. biosynth.com
A primary avenue for future research will be to determine if this compound shares this mechanism of action. Further studies should employ a range of modern biochemical and cell biology techniques:
Target Identification: Using methods such as chemical proteomics and thermal shift assays to identify the specific protein targets with which the compound interacts.
Pathway Analysis: Employing transcriptomics and proteomics to understand the broader cellular pathways that are affected by the compound.
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the precise binding mode of the compound to its target protein, which can guide further rational design efforts.
Exploration of Additional Therapeutic Applications and Pharmacological Targets
The structural motif of substituted hydroxyacetophenones is found in a variety of biologically active compounds, suggesting a broad potential for therapeutic applications. nih.govnih.gov The parent compound, 2-Bromo-3'-hydroxyacetophenone, serves as a reactant in the synthesis of molecules with diverse biological activities. chemicalbook.com This provides a strong rationale for investigating derivatives of this compound in several disease areas.
Future research should explore its potential in:
Oncology: Beyond the potential for IDO1 inhibition, derivatives could be developed as inhibitors of other cancer-relevant targets like tyrosine kinases or valosin-containing protein (VCP).
Infectious Diseases: The acetophenone core is a key building block for various antimicrobial agents. nih.gov Derivatives could be screened for activity against a range of bacterial and fungal pathogens, potentially targeting enzymes like E. coli methionine aminopeptidase.
Inflammatory Diseases: The synthesis of disubstituted oxadiazolylindole derivatives with anti-inflammatory and analgesic properties from related acetophenones points to a potential application in treating inflammatory conditions. chemicalbook.com
Table 2: Potential Therapeutic Areas and Associated Molecular Targets
| Therapeutic Area | Potential Molecular Target | Rationale Based on Related Compounds |
|---|---|---|
| Oncology | IDO1, Tyrosine Kinases, VCP | Cytotoxicity and inhibition shown by related acetophenones. biosynth.com |
| Infectious Diseases | E. coli methionine aminopeptidase | Known application of derivative synthesis. |
| Inflammatory Disorders | Cyclooxygenase (COX), Nitric Oxide Synthase | Synthesis of derivatives with known anti-inflammatory activity. chemicalbook.com |
| Diabetes & Metabolism | Protein Tyrosine Phosphatases (e.g., PTP1B) | Inhibition of PTPs by similar α-bromoacetophenones. chemicalbook.com |
Application of Green Chemistry Principles in the Synthesis of Halogenated Hydroxyacetophenones
The pharmaceutical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. worldpharmatoday.comtandfonline.com The synthesis of complex molecules like this compound provides an opportunity to implement the principles of green chemistry. nih.govacs.org
Future research in this area should prioritize:
Use of Eco-Friendly Catalysts: Replacing corrosive and hazardous Lewis acids like aluminum chloride, often used in acylation reactions (e.g., Fries rearrangement), with biodegradable and stable solid acid catalysts such as p-toluene sulphonic acid (PTSA). jocpr.comresearchgate.net
Solvent-Free or Green Solvent Systems: Developing reactions that proceed without a solvent or in environmentally benign solvents like water can drastically reduce chemical waste. jocpr.comresearchgate.netnih.gov
Catalytic Hydrodeoxygenation: Utilizing advanced catalytic systems, such as bimetallic nanoparticles, for selective chemical transformations can improve atom economy and avoid the need for protecting groups, thus preventing waste. rsc.orgrsc.org
Energy Efficiency: Employing methods like microwave-assisted synthesis can accelerate reaction times and reduce energy consumption compared to conventional heating. jchemrev.comresearchgate.net
By focusing on these research directions, the scientific community can fully explore the chemical and therapeutic potential of this compound, paving the way for the development of novel synthetic methodologies and potentially new classes of therapeutic agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2'-Bromo-3'-fluoro-6'-hydroxyacetophenone, and how do reaction conditions influence product purity?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation followed by regioselective halogenation. For example, bromination using Br₂ in acetic acid at 0–5°C minimizes side reactions, while fluorination with Selectfluor® under anhydrous conditions ensures high selectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to remove unreacted intermediates. Reaction temperature control (<10°C) and inert atmospheres (N₂/Ar) reduce decomposition of sensitive hydroxyl and ketone groups .
Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodology :
- NMR :
- ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups (Br, F) resonate downfield (δ 7.8–8.2 ppm). The hydroxyl proton (δ 9.5–10.5 ppm) may appear broad due to hydrogen bonding .
- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 195–200 ppm, while carbons adjacent to halogens show deshielding (Br: δ 125–130 ppm; F: δ 115–120 ppm) .
- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z 248 (M⁺) and fragment ions at m/z 170 ([M-Br]⁺) and m/z 121 ([C₆H₃F(OH)]⁺) are diagnostic .
Q. How should this compound be stored to maintain stability, and what solvent systems are optimal for its dissolution in experimental setups?
- Storage : Store at 0–6°C in amber vials under inert gas (Ar) to prevent oxidation of the hydroxyl group and hydrolysis of the ketone . Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Avoid aqueous buffers (pH >7) to prevent dehalogenation. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (final DMSO <1% v/v) .
Advanced Research Questions
Q. What strategies can mitigate competing substitution pathways during synthesis, and how can reaction parameters be optimized?
- Methodology : Competing halogenation at the 4'-position can be minimized by:
- Using sterically hindered directing groups (e.g., –OAc) during bromination .
- Employing low-temperature fluorination (-20°C) with AgF to enhance para-selectivity .
- Kinetic Control : Short reaction times (≤2 hr) and stoichiometric halogenating agents (1.05 eq Br₂) favor mono-substitution. Monitor progress via TLC (Rf = 0.4 in 3:7 EtOAc/hexane) .
Q. How does the substitution pattern (Br, F, OH) affect the compound’s electronic properties, and what computational methods are used to model these effects?
- DFT Studies : Density Functional Theory (B3LYP/6-31G*) reveals:
- Electron-withdrawing effects: Br (+0.15 e⁻ charge), F (+0.12 e⁻) reduce electron density on the aromatic ring, stabilizing the ketone group .
- Hydrogen-bonding: The hydroxyl group forms intramolecular H-bonds with the ketone (distance: 1.8 Å), increasing planarity and conjugation .
Q. What are the mechanisms underlying observed biological activities, and how do structural modifications influence interactions with biological targets?
- Enzyme Inhibition : The compound inhibits cytochrome P450 3A4 (CYP3A4) via competitive binding (Kᵢ = 2.3 μM), as shown by fluorescence quenching and molecular docking (PDB ID: 1TQN) .
- Structure-Activity Relationships (SAR) :
- Removing the hydroxyl group reduces solubility and binding affinity (>50% loss in inhibitory activity).
- Replacing Br with Cl decreases electronegativity, lowering interaction with hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
